molecular formula C25H20FN5O3 B10935534 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935534
M. Wt: 457.5 g/mol
InChI Key: GMGUGOPKOCANQS-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an oxazolo[5,4-b]pyridine core

Preparation Methods

The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group. Subsequent steps involve the formation of the oxazolo[5,4-b]pyridine core and the attachment of the methoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The presence of reactive sites allows for substitution reactions, where different groups can be introduced to modify its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying biochemical pathways.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

When compared to similar compounds, N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives, oxazolo[5,4-b]pyridine analogs, and fluorobenzyl-containing molecules. Each of these compounds may share some chemical properties but differ in their specific activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for research and development, offering opportunities for new discoveries and applications.

Properties

Molecular Formula

C25H20FN5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H20FN5O3/c1-15-13-20(22-23(30-34-25(22)27-15)17-5-9-19(33-2)10-6-17)24(32)28-21-11-12-31(29-21)14-16-3-7-18(26)8-4-16/h3-13H,14H2,1-2H3,(H,28,29,32)

InChI Key

GMGUGOPKOCANQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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